molecular formula C21H17BrN6O3 B2887332 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251696-31-7

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2887332
CAS RN: 1251696-31-7
M. Wt: 481.31
InChI Key: FSZGESCCVBWUMR-UHFFFAOYSA-N
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Description

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H17BrN6O3 and its molecular weight is 481.31. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities of Triazole Derivatives

Bektaş et al. (2007) reported the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, which include compounds structurally related to the compound of interest. These derivatives were synthesized from various ester ethoxycarbonylhydrazones and primary amines, leading to compounds that exhibited good to moderate activities against test microorganisms. This study highlights the antimicrobial potential of triazole derivatives in addressing bacterial and fungal infections (Bektaş et al., 2007).

Synthesis, Characterization, and Antimicrobial Activity

Ustabaş et al. (2020) synthesized a compound containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings, similar to the compound , and investigated its antimicrobial activities. The synthesized compound was characterized using NMR and IR spectroscopy, and its antimicrobial activities were determined against various bacteria and Leishmania major species. The study suggests the potential of such compounds in developing antimicrobial agents (Ustabaş et al., 2020).

Antifungal Compound: Solubility and Pharmacological Properties

Volkova et al. (2020) synthesized a novel antifungal compound from the 1,2,4-triazole class, which shares structural features with the compound of interest. This study focused on determining pharmacologically relevant physicochemical properties, such as solubility in various solvents, which are crucial for understanding the compound's biological availability and therapeutic potential. The results indicated moderate solubility in biological solvents, suggesting potential pathways for drug delivery in antifungal therapies (Volkova et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-pyrazoline compounds and other chalcone derivatives, have been shown to have an affinity for binding to cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological function, and their inhibition can have significant effects on neurological disorders.

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it may interact with its targets (such as ache and bche) through non-covalent interactions, leading to inhibition of these enzymes .

Biochemical Pathways

The inhibition of AChE and BChE can affect several biochemical pathways. Most notably, it can disrupt the breakdown of acetylcholine, a neurotransmitter essential for communication between nerve cells. This disruption can lead to an increase in acetylcholine levels, which can have various downstream effects, potentially including neuroprotective effects .

Pharmacokinetics

For instance, the 1,2,4-oxadiazol group is known to enhance lipophilicity, which could improve the compound’s absorption and distribution .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution. Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action and efficacy .

properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN6O3/c1-11-3-8-15(9-12(11)2)28-20(29)17-18(21(28)30)27(26-24-17)10-16-23-19(25-31-16)13-4-6-14(22)7-5-13/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZGESCCVBWUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

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